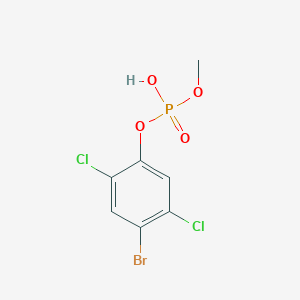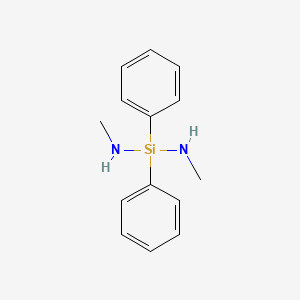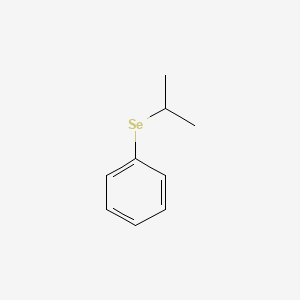![molecular formula C10H17Cl B14711367 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane CAS No. 10498-92-7](/img/structure/B14711367.png)
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropropan-2-yl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family This family of compounds is characterized by a bicyclic structure that includes a seven-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by a series of rearrangements. For example, a sequential Diels-Alder reaction/rearrangement sequence can be used to synthesize functionalized bicyclo[2.2.1]heptane derivatives . This method involves the use of a chiral Lewis acid to catalyze the reaction, resulting in high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of photochemistry and organocatalysis has also been explored for the efficient production of bicyclo[2.2.1]heptane derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of bicyclo[2.2.1]heptane, such as ketones, alcohols, and halogenated compounds .
Applications De Recherche Scientifique
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 antagonist, the compound binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8). This inhibition can prevent the migration and invasion of cancer cells, thereby reducing metastasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane include:
Bicyclo[2.2.1]heptane: The parent compound without the chloropropyl group.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a chlorine atom at a different position.
Bicyclo[2.2.1]heptane-1-carboxylates: Derivatives with carboxylate functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a selective CXCR2 antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Propriétés
Numéro CAS |
10498-92-7 |
|---|---|
Formule moléculaire |
C10H17Cl |
Poids moléculaire |
172.69 g/mol |
Nom IUPAC |
1-(2-chloropropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-9(2,11)10-5-3-8(7-10)4-6-10/h8H,3-7H2,1-2H3 |
Clé InChI |
RUCBURJHEWRPIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C12CCC(C1)CC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)









